Kenpaullone (9-bromo-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one), a member of the paullone family, is a synthetic heterocyclic compound initially discovered through its structural similarity to the cyclin-dependent kinase (CDK) inhibitor flavopiridol. [] It is characterized by an indoloazepinone core, which plays a critical role in its interactions with various kinase targets. [] While primarily recognized as a CDK inhibitor, kenpaullone exhibits a broader inhibitory profile, targeting multiple kinases, including glycogen synthase kinase 3 beta (GSK3β) and checkpoint kinase 2 (Chk2), albeit with varying potencies. [, ] Its multi-target activity makes kenpaullone a valuable tool in dissecting complex signaling pathways and exploring potential therapeutic interventions for various diseases. [, , , , , , , , ]
Kenpaullone can be synthesized through various methods, with the most common involving a Fischer indole reaction. This reaction utilizes 1H-[1]benzazepine-2,5(3H,4H)-diones as starting materials to construct the indoloazepinone core of paullones. [] Different substituents at various positions on the paullone scaffold can be achieved by modifying the starting materials or through subsequent synthetic steps. [] For example, the introduction of a bromine atom at the 9-position, yielding kenpaullone, is typically achieved during the Fischer indole reaction by employing a brominated precursor. [] Further diversification of the paullone structure, including kenpaullone derivatives, can be achieved through reactions targeting the lactam nitrogen, such as alkylation or acylation. [] Alternative synthetic strategies have also been developed, including a photocyclization approach, where (2-chloro-1H-indole-3-yl)-N-arylacetamides are irradiated to form the desired paullone ring system. [] Another approach utilizes a cyanide-catalyzed intramolecular imino-Stetter reaction, starting with readily available aldimines derived from methyl 2-aminocinnamate derivatives and 2-nitrobenzaldehyde, to construct the key indole core. [] These diverse synthetic routes provide flexibility in accessing kenpaullone and its derivatives, allowing for the exploration of structure-activity relationships and the development of more potent and selective kinase inhibitors.
Kenpaullone's molecular structure comprises a fused ring system consisting of indole and azepine rings, with a bromine atom substituted at the 9-position of the indole moiety. [] The azepine ring incorporates a lactam functionality, a crucial structural feature for its interaction with kinase active sites. [, ] Molecular modeling studies revealed that kenpaullone binds to the ATP-binding pocket of CDK2, mimicking the interactions made by the purine ring of ATP. [] The bromine substituent at the 9-position contributes to the molecule's selectivity for certain kinases, likely through steric interactions within the binding pocket. [] This detailed understanding of kenpaullone's molecular structure and its binding interactions provides a framework for designing and developing more potent and selective kinase inhibitors.
Kenpaullone primarily exerts its biological effects by competitively inhibiting specific protein kinases, notably CDKs and GSK3β. [, , , ] Its binding to the ATP-binding site of these kinases prevents the phosphorylation of downstream substrates, disrupting crucial cellular signaling pathways. [, ] For instance, kenpaullone's inhibition of CDKs, key regulators of cell cycle progression, leads to cell cycle arrest and ultimately inhibits cell proliferation. [, , , , ] This mechanism underlies its potential as an anti-cancer agent, as demonstrated in various cancer cell lines. [, , ] On the other hand, its inhibition of GSK3β, a kinase implicated in various cellular processes, including glycogen metabolism and Wnt signaling, contributes to its neuroprotective and anti-inflammatory effects. [, , , , ] This inhibition leads to the stabilization and activation of β-catenin, a key downstream effector of the Wnt pathway, which plays a crucial role in cell survival, proliferation, and differentiation. [, , ] Notably, kenpaullone's ability to modulate the Wnt/β-catenin pathway has been linked to its potential in promoting the differentiation of dopamine neurons, offering a possible therapeutic strategy for Parkinson's disease. []
Kenpaullone is a yellow solid compound with a molecular weight of 357.23 g/mol. [] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water. [] Kenpaullone's logP value, a measure of its lipophilicity, is relatively high, suggesting good cell permeability. []
a) Cancer research: Kenpaullone's anti-proliferative effects have been extensively investigated in various cancer cell lines. [, , , ] Studies have demonstrated its ability to induce cell cycle arrest, promote apoptosis, and inhibit tumor growth in vitro and in vivo models. [, , ] Notably, kenpaullone has shown promising results in combination with other chemotherapeutic agents, enhancing their efficacy and potentially overcoming drug resistance. [, , ] The development of kenpaullone derivatives with enhanced potency and selectivity holds potential for developing novel anti-cancer therapeutics. []
b) Neuroscience research: Kenpaullone's inhibition of GSK3β has been implicated in its neuroprotective effects in various models of neurological disorders. [, , , , , , ] It has demonstrated efficacy in ameliorating Alzheimer's disease pathology, reducing neuronal cell death, and improving cognitive function in animal models. [, , ] Kenpaullone's ability to modulate GSK3β activity and enhance KCC2 expression suggests its potential as a novel therapeutic approach for chronic pain management. [, , ] Moreover, its role in promoting dopamine neuron differentiation highlights its potential in Parkinson's disease research. []
c) Stem cell research: Kenpaullone has emerged as a valuable tool in stem cell research, particularly in reprogramming somatic cells to induced pluripotent stem cells (iPSCs). [, ] Studies have shown that kenpaullone can functionally replace Klf4, one of the four Yamanaka factors, during the reprogramming process, generating iPSCs with characteristics similar to embryonic stem cells. [] This finding highlights its potential in developing safer and more efficient iPSC generation methods, paving the way for regenerative medicine applications.
d) Other Applications: Kenpaullone's inhibitory profile extends to other kinases, including Chk2, a key regulator of the DNA damage response. [] Its ability to modulate Chk2 activity makes it a valuable tool for studying DNA repair mechanisms and developing potential therapeutic strategies for cancer treatment. [] Additionally, kenpaullone's role in regulating melanin synthesis in melanocytes suggests its potential in treating hypopigmentation disorders. [, ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2